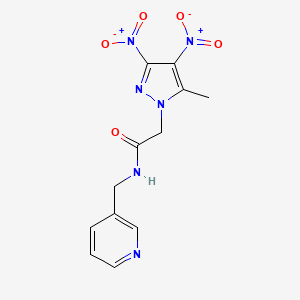![molecular formula C17H16F3NO3 B4893792 2-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4893792.png)
2-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, commonly known as MFTP, is a synthetic compound that belongs to the class of amides. It is extensively used in scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
MFTP acts as a potent inhibitor of certain enzymes and receptors, including phosphodiesterase-4 (PDE4) and the transient receptor potential vanilloid 1 (TRPV1) receptor. PDE4 is involved in the regulation of inflammation, while TRPV1 plays a role in pain sensation. By inhibiting these targets, MFTP can modulate inflammation and pain responses.
Biochemical and Physiological Effects:
MFTP has been shown to have a variety of biochemical and physiological effects. It has anti-inflammatory properties, which make it a potential therapeutic agent for diseases such as asthma and chronic obstructive pulmonary disease (COPD). MFTP has also been shown to have analgesic effects, which make it a potential treatment for pain disorders. Additionally, MFTP has been shown to have neuroprotective effects, which make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MFTP in lab experiments is its specificity for certain targets. This allows researchers to investigate the mechanism of action of compounds that interact with these targets. However, one limitation of using MFTP is its potential off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on MFTP. One area of interest is its potential use as a therapeutic agent in diseases such as cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of MFTP and its interactions with other compounds. Finally, the development of more specific and potent inhibitors of PDE4 and TRPV1 could lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of MFTP involves several steps, including the reaction of 4-methoxyphenol with 2,2,2-trifluoroethylamine to form 2-(4-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)acetamide. This intermediate product is then reacted with 2-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst to form the final product, MFTP.
Applications De Recherche Scientifique
MFTP is widely used in scientific research due to its ability to modulate the activity of certain enzymes and receptors. It has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. MFTP is also used as a tool in biochemical and pharmacological studies to investigate the mechanism of action of various compounds.
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3/c1-11(24-13-9-7-12(23-2)8-10-13)16(22)21-15-6-4-3-5-14(15)17(18,19)20/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDODAJYQOTMTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(F)(F)F)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B4893713.png)

![N-ethyl-5-(methoxymethyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B4893727.png)



![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-methoxyethyl)methylamine](/img/structure/B4893755.png)

![5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4893764.png)
![2,6-dimethoxy-4-{[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B4893769.png)
![8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B4893774.png)
![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4893776.png)

![N-[2-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-4-(trifluoromethyl)benzamide](/img/structure/B4893791.png)